-Fluorophenyl isocyanate is a valuable building block in organic synthesis due to the presence of the isocyanate functional group (-NCO). This group readily reacts with various nucleophiles, enabling the formation of diverse carbon-nitrogen bonds.
The presence of the fluorine atom in the 3-position of the phenyl ring introduces unique properties to 3-fluorophenyl isocyanate compared to its non-fluorinated counterpart.
-Fluorophenyl isocyanate can be used to synthesize various functional materials.
3-Fluorophenyl isocyanate is an organic compound with the molecular formula and a CAS number of 404-71-7. It is classified as an aryl isocyanate, characterized by the presence of a fluorine atom attached to a phenyl ring and an isocyanate functional group. The compound typically appears as a colorless to pale yellow liquid or flakes and has a boiling point of approximately 56-58 °C at reduced pressure. Its structure can be represented by the InChI key RIKWVZGZRYDACA-UHFFFAOYSA-N and the SMILES notation FC1=CC=CC(=C1)N=C=O .
3-Fluorophenyl isocyanate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and respiratory irritant [].
These reactions highlight its utility in synthetic organic chemistry and material science .
The biological activity of 3-fluorophenyl isocyanate has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing isocyanate groups are known for their potential toxicity. They can cause irritation to the skin, eyes, and respiratory system upon exposure. Additionally, some studies indicate that isocyanates may elicit allergic reactions or respiratory sensitization in susceptible individuals .
3-Fluorophenyl isocyanate can be synthesized through several methods:
3-Fluorophenyl isocyanate serves multiple purposes in various fields:
Interaction studies involving 3-fluorophenyl isocyanate primarily focus on its reactivity with biological molecules and other chemical species. These studies often assess its potential as an allergen or irritant due to its ability to react with amino acids and proteins, leading to modifications that may trigger immune responses. Further research into its interactions could provide insights into its safety profile and environmental impact .
Several compounds share structural similarities with 3-fluorophenyl isocyanate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorophenyl Isocyanate | C7H4FNO | Similar reactivity but different positional fluorine |
3-Chlorophenyl Isocyanate | C7H5ClN | Contains chlorine instead of fluorine |
Phenyl Isocyanate | C7H5NO | Lacks halogen substitution; more reactive |
3-Fluorophenyl isocyanate stands out due to the presence of a fluorine atom at the meta position, influencing its chemical reactivity and biological interactions compared to other halogenated derivatives. The fluorine atom can enhance lipophilicity and alter electronic properties, making it a valuable compound in medicinal chemistry and material science applications .